molecular formula C19H30O8 B1256297 Icariside B1 CAS No. 109062-00-2

Icariside B1

Cat. No.: B1256297
CAS No.: 109062-00-2
M. Wt: 386.4 g/mol
InChI Key: OSUSRWMGHUUXBY-YARXSPMZSA-N
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Description

Icariside B1 is a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium. It is known for its various biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic effects. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Icariside B1 can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium. The enzymatic hydrolysis method is preferred due to its high selectivity, catalytic efficiency, and mild reaction conditions. For example, β-glucosidase can be used to hydrolyze icariin to produce this compound .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of icariin from Epimedium plants followed by enzymatic hydrolysis. The use of microbial cell factories for the complete biosynthesis of Epimedium flavonoids, including this compound, is also being explored to meet the increasing market demand .

Chemical Reactions Analysis

Types of Reactions

Icariside B1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted flavonoid glycosides.

Scientific Research Applications

Icariside B1 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of flavonoid glycosides.

    Biology: It is used to investigate the biological activities of flavonoids, including their anti-inflammatory and antioxidant effects.

    Medicine: this compound has shown potential in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular diseases. .

    Industry: this compound is used in the development of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of icariside B1 involves multiple molecular targets and pathways. It exerts its effects by:

    Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

    Inhibiting Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and reducing cellular metabolism.

    Triggering Autophagy: this compound triggers autophagy, a process that helps in the degradation and recycling of cellular components.

    Inhibiting Metastasis and Angiogenesis: It reduces cancer metastasis and tumor-induced angiogenesis by inhibiting key signaling pathways.

Comparison with Similar Compounds

Icariside B1 is similar to other flavonoid glycosides derived from Epimedium, such as icariin, icaritin, and baohuoside I. it has unique properties that distinguish it from these compounds:

Properties

InChI

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUSRWMGHUUXBY-YARXSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109062-00-2
Record name Icariside B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109062002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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